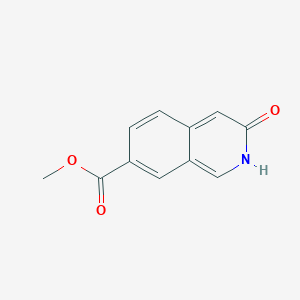

(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

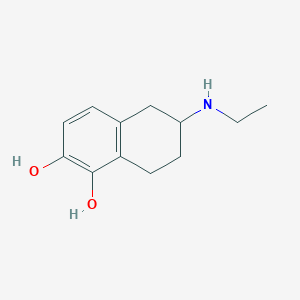

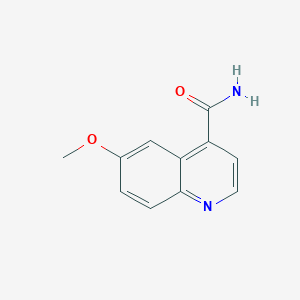

(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C7H8BN5O2 and a molecular weight of 204.98 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tetrazole ring. It is slightly soluble in water and has a density of approximately 1.50 g/cm³ .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (6-(2-Methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronsäure beinhaltet typischerweise die Reaktion von 2-Methyl-2H-tetrazol mit einem Pyridinderivat unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Verwendung von palladiumkatalysierten Kreuzkupplungsreaktionen, wie z. B. der Suzuki-Miyaura-Kupplung, bei der ein Boronsäurederivat mit einem halogenierten Pyridin reagiert .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung beinhalten oft die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken, wie z. B. Umkristallisation und Chromatographie, ist ebenfalls üblich, um das gewünschte Produkt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: (6-(2-Methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Boronsäureester oder -säuren zu bilden.

Reduktion: Reduktionsreaktionen können die Boronsäuregruppe in andere funktionelle Gruppen umwandeln.

Substitution: Die Boronsäuregruppe kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart geeigneter Katalysatoren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Palladiumkatalysatoren werden häufig in Substitutionsreaktionen eingesetzt, insbesondere in Kreuzkupplungsreaktionen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Boronsäureester ergeben, während Substitutionsreaktionen verschiedene substituierte Pyridinderivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird (6-(2-Methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronsäure als Baustein bei der Synthese komplexerer Moleküle verwendet. Sie ist besonders wertvoll bei der Entwicklung neuer Materialien und Katalysatoren .

Biologie: Diese Verbindung hat Anwendungen in der biologischen Forschung, wo sie zur Untersuchung der Enzyminhibition und von Protein-Ligand-Wechselwirkungen verwendet wird. Ihre Boronsäuregruppe kann reversible kovalente Bindungen mit Diolen bilden, was sie für die Entwicklung von Enzyminhibitoren nützlich macht .

Medizin: In der Medizin wird (6-(2-Methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronsäure auf ihre potenziellen therapeutischen Eigenschaften untersucht. Sie wird als potenzieller Wirkstoffkandidat für die Behandlung verschiedener Krankheiten, einschließlich Krebs und bakterieller Infektionen, untersucht .

Industrie: Industriell wird diese Verbindung bei der Herstellung von Pharmazeutika, Agrochemikalien und fortschrittlichen Materialien verwendet. Ihre einzigartigen chemischen Eigenschaften machen sie zu einem wertvollen Zwischenprodukt bei der Synthese verschiedener kommerzieller Produkte .

Wirkmechanismus

Der Wirkmechanismus von (6-(2-Methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronsäure beinhaltet ihre Fähigkeit, reversible kovalente Bindungen mit Zielmolekülen zu bilden. Die Boronsäuregruppe kann mit Diolen und anderen Nukleophilen interagieren, was zur Hemmung spezifischer Enzyme oder zur Modulation biologischer Pfade führt . Diese Wechselwirkung ist entscheidend für ihre Rolle als Enzyminhibitor und für ihre potenziellen therapeutischen Anwendungen .

Wirkmechanismus

The mechanism of action of (6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, leading to the inhibition of specific enzymes or the modulation of biological pathways . This interaction is crucial in its role as an enzyme inhibitor and in its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 2-(2-Methyl-2H-tetrazol-5-yl)pyridin-5-boronsäure-Pinacolester

- 2-(2-Methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin

Vergleich: Im Vergleich zu ähnlichen Verbindungen ist (6-(2-Methyl-2H-tetrazol-5-yl)pyridin-3-yl)boronsäure aufgrund ihres spezifischen Substitutionsschemas am Pyridinring einzigartig. Diese einzigartige Struktur verleiht ihr bestimmte chemische und biologische Eigenschaften, die sie besonders nützlich in bestimmten Anwendungen machen, bei denen andere Boronsäuren möglicherweise nicht so effektiv sind .

Eigenschaften

IUPAC Name |

[6-(2-methyltetrazol-5-yl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BN5O2/c1-13-11-7(10-12-13)6-3-2-5(4-9-6)8(14)15/h2-4,14-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGUFDNBCBUPKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C2=NN(N=N2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)

![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11898576.png)